5-Morpholino-2-nitrobenzenecarboxamide

Übersicht

Beschreibung

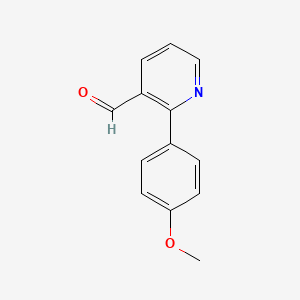

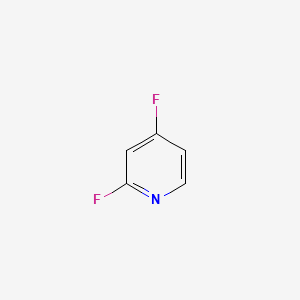

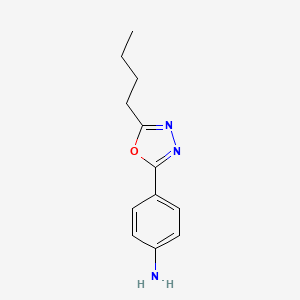

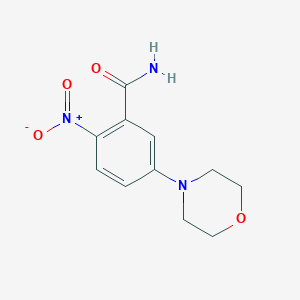

5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for research purposes, particularly in proteomics research .

Synthesis Analysis

The synthesis of morpholines, such as 5-Morpholino-2-nitrobenzenecarboxamide, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

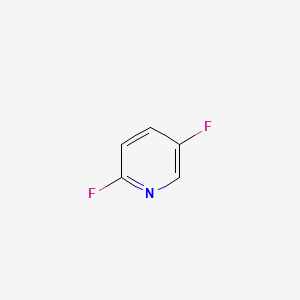

The molecular structure of 5-Morpholino-2-nitrobenzenecarboxamide consists of a morpholine ring attached to a nitrobenzene ring via a carboxamide linkage . Morpholines are six-membered heterocyclic compounds containing two heteroatoms, oxygen and nitrogen .Wissenschaftliche Forschungsanwendungen

Proteomics Research

5-Morpholino-2-nitrobenzenecarboxamide: is utilized in proteomics research as a specialty chemical. Its molecular structure allows for its application in the study of protein expression and function, aiding in the identification of proteins and understanding their interactions within biological systems .

Developmental Biology

In developmental biology, morpholino compounds are employed to investigate gene function during the development of organisms. They are particularly useful in selectively targeting zygotic RNAs without affecting maternal RNAs coded by the same gene, which is crucial for studying early developmental stages .

Nucleic Acid Biosensors

Morpholino-based nucleic acid biosensors benefit from the high specificity and sensitivity of morpholinos for nucleic acid detection. These biosensors are applied in genotyping, gene-expression studies, disease diagnosis, and drug discovery, leveraging the unique properties of morpholinos for precise molecular recognition .

Gene Expression Studies

Morpholinos, including those similar to 5-Morpholino-2-nitrobenzenecarboxamide , are key tools in gene expression studies. They are used to knock down gene function by binding to complementary target mRNAs and preventing their translation or splicing, which is essential for functional genomics and therapeutic research .

Molecular Biology Applications

In molecular biology, morpholinos are used to modulate gene expression and study the genetic mechanisms underlying various biological processes. They serve as antisense oligomers that can alter RNA activity upon hybridization, providing insights into gene regulation and expression .

Chemical Synthesis

5-Morpholino-2-nitrobenzenecarboxamide: plays a role in the chemical synthesis of morpholino nucleosides. These nucleosides are synthesized through condensation reactions and are important for creating modified oligonucleotides with potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholino-2-nitrobenzenecarboxamide | |

CAS RN |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)